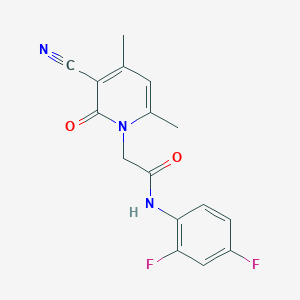

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a derivative of pyridinone, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it could be synthesized from 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones, which are accessible through the reaction of 2-dimethylaminomethylidene-1,3-diketones with the anion of cyanoacetamide .

Synthesis Analysis

The synthesis of related 5-acyl-6-substituted 3-cyano-2(1H)-pyridinones involves the use of 2-dimethylaminomethylidene-1,3-diketones as synthons. These diketones react with the anion of cyanoacetamide to yield the desired pyridinone compounds. To achieve regioselectivity and avoid the formation of isomers, dimethylaminomethylidene hydrazones are used, which are prepared from dimethylhydrazino enones and dimethylformamide dimethyl acetal. Subsequent acid hydrolysis results in the formation of the target compounds .

Molecular Structure Analysis

Although the specific molecular structure of this compound is not detailed in the provided papers, the structure of related compounds has been confirmed by spectroscopic methods and X-ray crystallography. These methods are crucial for determining the arrangement of atoms within the molecule and confirming the identity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been studied through their oxidation with various oxidants like peracetic acid, m-chloroperbenzoic acid, and OXONE. These oxidations lead to the formation of four different products, with the amounts and types of products varying based on the oxidant and reaction conditions used. This suggests that the compound may also undergo oxidation reactions to yield multiple products, which can be characterized by spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar pyridinone derivatives. These compounds typically exhibit a range of biological activities and can be characterized by their melting points, solubility, and stability under various conditions. The specific properties would depend on the functional groups present and the overall molecular structure .

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating antipyrine moiety has been explored, with "2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide" being utilized as a key intermediate. These synthesized compounds, which include coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives, have been evaluated for their antimicrobial properties. The study found that representative compounds exhibit antimicrobial activities, showcasing the potential of these synthesized compounds in medical applications (Bondock, Rabie, Etman, & Fadda, 2008).

Anticorrosive Applications

Research on "2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives" has demonstrated their efficacy as corrosion inhibitors. These compounds, synthesized through amidation reactions and further modified to produce isoxazolidine and isoxazoline derivatives, have been tested for their physical properties and corrosion prevention efficiencies. The findings indicate promising inhibition efficiencies, especially in acidic medium, highlighting their potential in protecting metals against corrosion (Yıldırım & Cetin, 2008).

Synthesis of Pyridone and Pyrazole Derivatives

The compound has also facilitated the synthesis of various pyridone and pyrazole derivatives. These synthesized products have been tested and found to exhibit significant antimicrobial activities. The process involves cyanoacylation and subsequent reactions leading to the formation of these derivatives, demonstrating the compound's versatility in synthesizing bioactive molecules (Almarhoon, Al Rasheed, & El‐Faham, 2020).

Propriétés

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAMUUKFNZICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)F)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)